

Efficacy of Pyridazine Derivatives as Kinase Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: **3-Chloro-6-phenoxyppyridazine**

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The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases. This guide provides a comparative overview of the efficacy of substituted pyridazine derivatives as kinase inhibitors, with a focus on structure-activity relationships and the signaling pathways they modulate. While specific comprehensive data on **3-chloro-6-phenoxyppyridazine** derivatives is limited in the public domain, this guide leverages available data from closely related pyridazine analogues to provide valuable insights for researchers in the field.

Quantitative Data on Kinase Inhibitory Activity

The following tables summarize the in vitro efficacy of various pyridazine derivatives against different kinase targets. The data is compiled from multiple studies and highlights the potential of this chemical class as a source of potent kinase inhibitors.

Table 1: Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)[1]

Compound ID	Substitution at Position 3	Substitution at Position 6	CDK2 IC ₅₀ (nM)
11e	5-(trifluoromethyl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide	Morpholine	151
11h	5-(trifluoromethyl)-N-(tetrahydrofuran-2-ylmethyl)pyridazine-3-carboxamide	Morpholine	43.8
11l	5-(trifluoromethyl)-N-((1-methylpiperidin-2-yl)methyl)pyridazine-3-carboxamide	Morpholine	55.6
11m	5-(trifluoromethyl)-N-((tetrahydro-2H-pyran-yl)methyl)pyridazine-3-carboxamide	Morpholine	20.1

Table 2: Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives against c-Jun N-terminal Kinase 1 (JNK1)

While a specific study on **3-chloro-6-phenoxyypyridazine** derivatives was not identified, research on other 3,6-disubstituted pyridazines has highlighted their potential as JNK1 inhibitors. A notable derivative, compound 9e from a separate study, demonstrated significant growth inhibition in various cancer cell lines, an effect attributed to the downregulation of the JNK1 pathway.[\[2\]](#)

Compound ID	Structure	Cell Line	Growth Inhibition (%)
9e	3-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridazine	A498 (Renal Cancer)	97.91
T-47D (Breast Cancer)	79.98		

Table 3: Inhibitory Activity of 4,6-Disubstituted Pyridazine Derivatives against Activin-like Kinase 5 (ALK5)

Recent studies on 4,6-disubstituted pyridazines have identified potent ALK5 inhibitors. This data provides a valuable comparison for understanding the broader potential of the pyridazine core.

Compound ID	Substitution at Position 4	Substitution at Position 6	ALK5 pKi
1A	3-pyridyl	5-chloro-2-fluorophenyl	6.0
1B	3-pyridyl	5-chloro-2-fluorophenyl	6.2
2A	2-aminopyridine	5-chloro-2-fluorophenyl	7.6

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyridazine-based kinase inhibitors.

General Procedure for the Synthesis of 3,6-Disubstituted Pyridazine Derivatives

The synthesis of 3,6-disubstituted pyridazine derivatives often starts from commercially available pyridazine precursors. A common method involves the reaction of 3,6-dichloropyridazine with various nucleophiles. For instance, to synthesize a **3-chloro-6-phenoxyphypyridazine** derivative, one could react 3,6-dichloropyridazine with a substituted phenol in the presence of a suitable base. Further modification of the 3-chloro position can be achieved through subsequent nucleophilic substitution or cross-coupling reactions.^[3]

Step 1: Synthesis of 3-chloro-6-phenoxyphypyridazine A mixture of 3,6-dichloropyridazine (1 equivalent), a substituted phenol (1 equivalent), and a base such as potassium carbonate (1.2 equivalents) in a solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Step 2: Further derivatization The resulting **3-chloro-6-phenoxyphypyridazine** can then be subjected to various reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a diverse range of substituents at the 3-position.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay. A widely used method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.

Materials:

- Kinase of interest (e.g., CDK2, JNK1, ALK5)
- Substrate peptide
- ATP
- Test compounds (dissolved in DMSO)
- ADP-Glo™ Kinase Assay kit

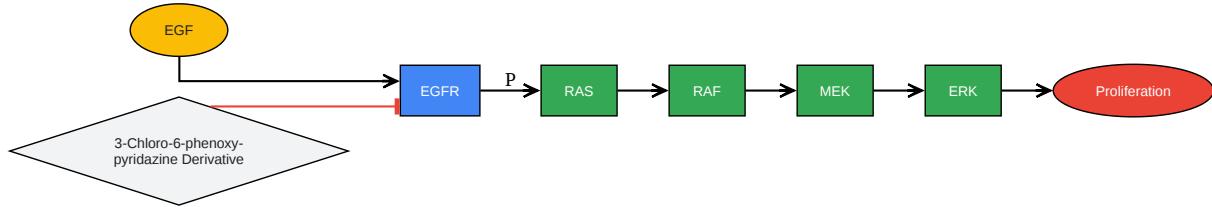
- 96-well plates
- Plate reader (luminometer)

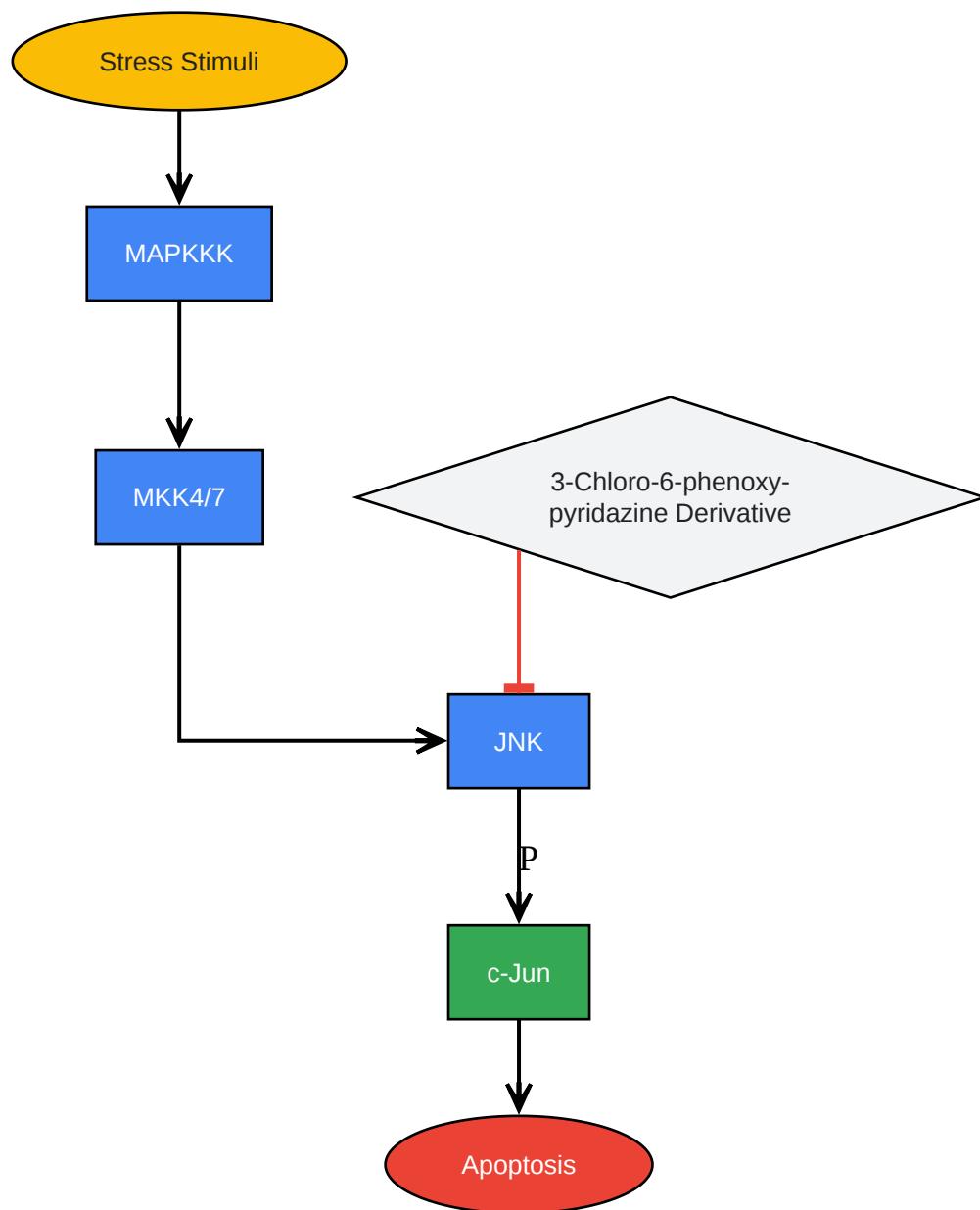
Procedure:

- A kinase reaction mixture is prepared containing the kinase, its specific substrate peptide, and ATP in a reaction buffer.
- The test compounds are added to the wells of a 96-well plate at various concentrations. Control wells containing DMSO (vehicle) and a known inhibitor are also included.
- The kinase reaction is initiated by adding the kinase reaction mixture to the wells.
- The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
- The ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.
- The Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
- The luminescence is measured using a plate reader. The IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) are then calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

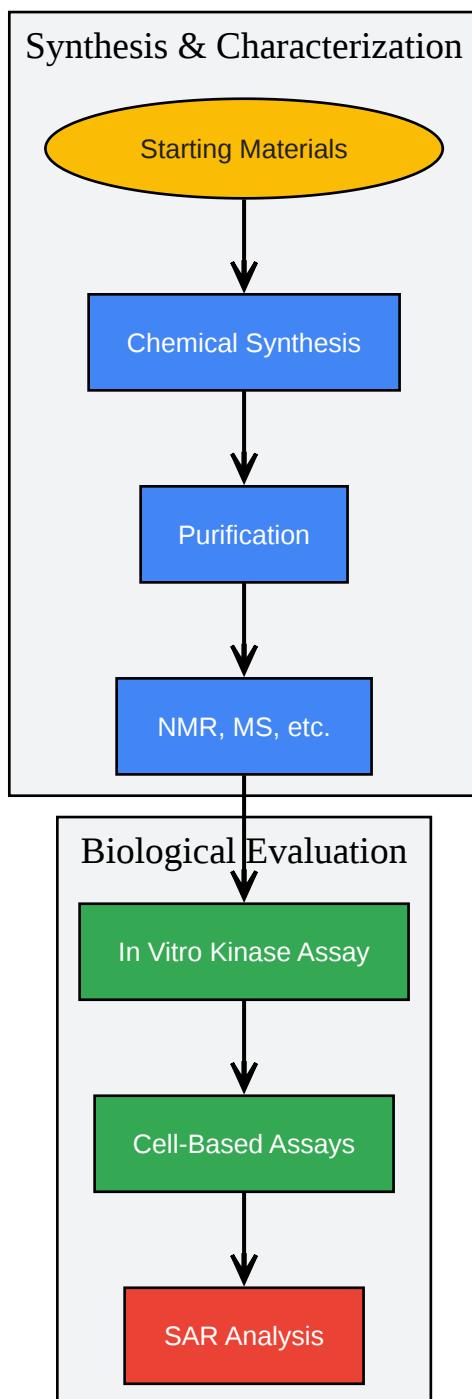
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially targeted by pyridazine derivatives and a general experimental workflow for their evaluation.

[Click to download full resolution via product page](#)**EGFR Signaling Pathway Inhibition.**



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JNK Signaling Pathway and Apoptosis.



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General Experimental Workflow.

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